molecular formula C6H6O4 B1237033 cis,trans-Muconic acid CAS No. 1119-73-9

cis,trans-Muconic acid

Cat. No. B1237033
CAS RN: 1119-73-9
M. Wt: 142.11 g/mol
InChI Key: TXXHDPDFNKHHGW-HSFFGMMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis,trans-muconic acid is a muconic acid. It is a conjugate acid of a cis,trans-muconate.

Scientific Research Applications

1. Polymer Synthesis Applications cis,cis-Muconic acid is a versatile compound used in polymer synthesis. It has been incorporated into unsaturated polyesters, demonstrating increased glass transition temperatures, although with decreased melting and degradation temperatures (Rorrer et al., 2016). This application is significant for developing new materials with tailored properties.

2. Biological Production Systems The use of E. coli cocultures for producing muconic acid from glycerol represents a promising approach in biological systems (Zhang et al., 2015). This showcases the potential of microbial systems in generating value-added products like muconic acid.

3. Conversion to Bio-based Adipic Acid Muconic acid can be catalytically converted to adipic acid, a key component for producing nylon-6,6. This process involves bioreactor production and several purification steps, demonstrating a pathway towards bio-based nylon production (Vardon et al., 2016).

4. Chemical Process Enhancement Isomerization of cis,cis-muconic acid to trans,trans-muconic acid and further conversion to renewable cyclic dicarboxylic acids have been studied. This process is vital for producing materials like polyester and polyamide (Carraher et al., 2017).

5. Innovative Catalytic Processes Research on iodine-catalyzed isomerization of dimethyl muconate highlights the potential for advancing the state-of-the-art in bio-based chemical production (Settle et al., 2018).

6. Structural Analysis in Chemical Synthesis The complete crystal structures of different isomers of muconic acid have been determined, providing valuable information for various chemical synthesis applications (Zaczek & Korter, 2017).

7. Technoeconomic Analysis in Production A study on the electrochemical conversion of biologically produced muconic acid emphasizes economic aspects and potential roadblocks in scaling up for industrial applications (Matthiesen et al., 2016).

properties

CAS RN

1119-73-9

Product Name

cis,trans-Muconic acid

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

(2Z,4E)-hexa-2,4-dienedioic acid

InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1-,4-2+

InChI Key

TXXHDPDFNKHHGW-HSFFGMMNSA-N

Isomeric SMILES

C(=C/C(=O)O)\C=C/C(=O)O

SMILES

C(=CC(=O)O)C=CC(=O)O

Canonical SMILES

C(=CC(=O)O)C=CC(=O)O

Other CAS RN

505-70-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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